molecular formula C8H15NO5 B1326534 4-(Nitrooxy)butyl butanoate CAS No. 1100273-14-0

4-(Nitrooxy)butyl butanoate

Cat. No.: B1326534
CAS No.: 1100273-14-0
M. Wt: 205.21 g/mol
InChI Key: YYJAHXNFALPURE-UHFFFAOYSA-N
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Description

4-(Nitrooxy)butyl butanoate (CAS 1100273-14-0) is a chemical compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol [ ]. It is characterized by a butanoate ester group linked to a nitrooxy-butyl chain [ ]. This structure is functionally significant as it serves as a nitric oxide (NO)-donating moiety [ ]. The primary research value of this compound lies in its role as a key chemical intermediate in the synthesis of advanced pharmaceutical agents, most notably Latanoprostene Bunod [ ]. Latanoprostene Bunod is an FDA-approved therapy for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension, and it operates via a novel dual mechanism of action [ ]. The metabolite derived from this compound is responsible for donating nitric oxide, which is proposed to facilitate tissue and cell relaxation, while a second metabolite acts as a prostaglandin analog [ ]. This unique action makes the compound a critical tool in ophthalmic drug discovery and related biomedical research. The compound is offered in high purity, typically >95% [ ], and is available for purchase in quantities ranging from 500mg to 5g [ ]. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrooxybutyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-2-5-8(10)13-6-3-4-7-14-9(11)12/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJAHXNFALPURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648848
Record name 4-(Nitrooxy)butyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100273-14-0
Record name 4-(Nitrooxy)butyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values, the connectivity and chemical environment of each proton and carbon atom can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(Nitrooxy)butyl butanoate is predicted to exhibit five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and nitrooxy groups.

The protons on the carbon adjacent to the nitrooxy group (H-4') are expected to be the most deshielded, appearing at the highest chemical shift. Conversely, the methyl protons of the butyrate (B1204436) chain (H-3) will be the most shielded, appearing at the lowest chemical shift. The methylene (B1212753) protons will exhibit intermediate chemical shifts, with those closer to the electron-withdrawing groups appearing further downfield.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-3~0.9Triplet3H
H-2~1.6Sextet2H
H-1~2.3Triplet2H
H-1'~4.1Triplet2H
H-2'~1.8Quintet2H
H-3'~1.9Quintet2H
H-4'~4.5Triplet2H

Disclaimer: The data in this table is predicted based on established principles of NMR spectroscopy and has not been experimentally verified.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is anticipated to show eight distinct signals, as all eight carbon atoms in the molecule are chemically non-equivalent. The chemical shifts are primarily influenced by the electronegativity of the attached functional groups.

The carbonyl carbon of the ester group (C-1) is expected to have the largest chemical shift, a characteristic feature of this functional group. The carbon atom bonded to the nitrooxy group (C-4') will also be significantly deshielded. The remaining carbon signals are predicted to appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~173
C-2~36
C-3~18
C-4~13
C-1'~64
C-2'~25
C-3'~24
C-4'~73

Disclaimer: The data in this table is predicted based on established principles of NMR spectroscopy and has not been experimentally verified.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₈H₁₅NO₅, the calculated monoisotopic mass is 205.09502 u. google.com HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition of the molecule.

Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₅NO₅PubChem google.com
Molecular Weight205.21 g/mol PubChem google.com
Monoisotopic Mass205.09502 uPubChem google.com

Fragmentation Pathway Elucidation via Mass Spectrometry

The fragmentation of this compound in a mass spectrometer is expected to proceed through several predictable pathways, primarily involving the cleavage of the ester and nitrooxy functional groups.

Key fragmentation patterns would likely include:

Loss of the nitrooxy group: Cleavage of the O-NO₂ bond would result in a fragment corresponding to the loss of 46 u.

Cleavage of the ester linkage: Fragmentation can occur on either side of the ester carbonyl group. Cleavage of the C-O bond would lead to the formation of a butanoyl cation.

McLafferty rearrangement: This characteristic rearrangement for esters could lead to the formation of a neutral butene molecule and a charged fragment.

Alkyl chain fragmentation: Fragmentation of the butyl chains would result in a series of peaks separated by 14 u, corresponding to the loss of CH₂ groups. Current time information in Bangalore, IN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and nitrooxy groups.

Ester Group: A strong, sharp absorption band is predicted in the region of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the ester. A C-O stretching band is also expected around 1250-1000 cm⁻¹.

Nitrooxy Group: The nitro group (-NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1650-1600 cm⁻¹ and a symmetric stretch around 1300-1250 cm⁻¹.

Alkyl Groups: C-H stretching vibrations from the alkyl chains are expected to appear in the 3000-2850 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C=O (Ester)1750-1735Stretch
C-O (Ester)1250-1000Stretch
N-O (Nitro)1650-1600Asymmetric Stretch
N-O (Nitro)1300-1250Symmetric Stretch
C-H (Alkyl)3000-2850Stretch

Disclaimer: The data in this table is predicted based on established principles of IR spectroscopy and has not been experimentally verified.

Chromatographic Characterization Methods

Chromatographic techniques are fundamental in the analysis of this compound, providing essential information regarding its purity, stability, and presence in various matrices. Both Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as powerful tools for the qualitative and quantitative assessment of this compound.

Gas chromatography is a cornerstone technique for the purity assessment of volatile and semi-volatile compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For alkyl esters, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution and sensitivity. scielo.brcir-safety.org

The analysis of alkyl nitrates, a class of compounds to which this compound belongs, presents unique challenges due to their potential thermal lability. traceorganic.com However, with careful method development, GC can provide reliable purity data. The choice of a capillary column with a nonpolar stationary phase is often suitable for the analysis of esters. scielo.br

Research Findings:

While specific GC methods for this compound are not extensively documented in publicly available literature, methodologies for structurally similar compounds, such as butyl butanoate and other alkyl nitrates, provide a strong basis for its analysis. For instance, the analysis of fatty acid alkyl esters has been successfully performed using short, nonpolar capillary columns with a flame ionization detector. scielo.br Such a setup is advantageous for its speed and efficiency. scielo.br

For the analysis of nitrate (B79036) esters, derivatization techniques can be employed to enhance detection. For example, the reaction with pentafluorobenzyl bromide (PFB-Br) to form a nitric acid ester (PFB-ONO2) allows for highly sensitive detection by GC-MS in negative-ion chemical ionization mode. nih.gov However, direct analysis of this compound should be achievable. The analysis of other nitrate esters has been explored, though challenges with thermal degradation in the GC inlet and column have been noted. flinders.edu.au

Below is a hypothetical data table illustrating typical GC parameters that could be adapted for the purity assessment of this compound, based on methods for related compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Value
Instrument Gas Chromatograph with FID/MS
Column Nonpolar capillary column (e.g., VF-1ms, 2.2 m x 0.25 µm x 0.25 µm) scielo.br
Carrier Gas Helium or Hydrogen
Inlet Temperature 240 °C scielo.br
Detector Temperature 250 °C (FID) scielo.br
Oven Program Initial temperature of 50°C, ramped to 250°C
Injection Volume 1 µL

| Split Ratio | 80:1 scielo.br |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique for the qualitative analysis of this compound. chemistryhall.com It is particularly useful for monitoring reaction progress, identifying the presence of the compound in a mixture, and providing a preliminary assessment of purity. chemistryhall.com The separation is based on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. nih.gov

Research Findings:

For example, in the analysis of butyl laurate, a mobile phase of hexane (B92381), diethyl ether, methanol, and acetic acid (78:17:2:3 v/v/v/v) on a silica gel plate yielded a retention factor (Rf) of 0.72 for the ester. researchgate.net The retention factor is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Visualization of the separated spots on the TLC plate can be achieved by UV light if the compound is UV-active, or by using various staining agents. chemistryhall.com

The following table provides an example of a TLC system that could be used for the analysis of this compound, based on methods for similar esters.

Table 2: Illustrative Thin-Layer Chromatography (TLC) Parameters for this compound

Parameter Description
Stationary Phase Silica gel 60 F254 plates nih.gov
Mobile Phase Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v)
Sample Application Spotting of a dilute solution of the compound in a volatile solvent
Development In a closed chamber saturated with the mobile phase vapor
Visualization UV light (254 nm) or staining (e.g., potassium permanganate)

| Expected Rf | Dependent on the exact mobile phase composition, but expected to be in the mid-to-high range for a relatively nonpolar ester. |

Note: The mobile phase composition would need to be optimized to achieve an ideal Rf value, typically between 0.3 and 0.7 for good separation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, electronic distribution, and reactivity.

For analogous compounds like nitrate (B79036) esters, DFT has been used to study their decomposition mechanisms. For instance, DFT calculations have shown that the presence of NO2 can catalyze the rupture of the O-NO2 bond in nitrate esters, lowering the activation energy barrier. This suggests that the stability of 4-(nitrooxy)butyl butanoate could be influenced by its environment.

A hypothetical DFT analysis of this compound would likely focus on the electron-withdrawing nature of the nitrooxy group and its influence on the adjacent butyl chain and the butanoate ester group. The calculated electrostatic potential map would highlight regions of positive and negative charge, indicating potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy-Relates to the ability to donate electrons.
LUMO Energy-Relates to the ability to accept electrons.
HOMO-LUMO Gap-An indicator of chemical reactivity and stability.
Dipole Moment-Influences intermolecular interactions and solubility.
Atomic Charges-Reveals the distribution of electrons within the molecule.

Note: This table presents a hypothetical application of DFT to this compound, as specific literature is unavailable. The values would be determined through actual calculations.

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on the potential energy surface.

For a related compound, butyl butanoate, computational studies would explore the different staggered and eclipsed conformations of the butyl and butanoyl chains to find the global minimum energy structure. nist.govnist.gov The principles of conformational analysis suggest that steric hindrance between bulky groups will be minimized in the most stable conformers. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C-C-C-O (butanoate)Rotation of the carbonyl groupInfluences the orientation of the ester group.
C-O-C-C (ester linkage)Rotation around the ester C-O bondDetermines the overall shape of the molecule.
C-C-C-O (nitrooxybutyl)Rotation within the butyl chainAffects the positioning of the nitrooxy group.
C-C-O-N (nitrooxy)Rotation around the C-O bond of the nitrooxy groupInfluences the orientation of the nitrooxy moiety.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with biological macromolecules, or its aggregation properties. Simulations of similar small ester molecules in aqueous solution have been performed to understand their hydration and partitioning behavior. nih.govescardio.org

In the context of its potential as a nitric oxide (NO) donor, MD simulations could help to understand how the molecule approaches and interacts with enzymes that may be involved in its metabolism. nih.gov For instance, simulations of organic nitrates with enzymes like cytochrome P450 or glutathione (B108866) S-transferases could reveal key binding interactions.

Quantitative Structure-Activity Relationship (QSAR) and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are built by finding a correlation between calculated molecular descriptors and experimentally measured activity.

For a class of compounds like organic nitrates, QSAR studies can be developed to predict their vasodilatory potency. nih.gov Descriptors used in such models could include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A hypothetical QSAR study for a series of nitrooxybutyl esters could identify which structural features are most important for their activity. For example, the length of the alkyl chain or the nature of the ester group could be varied to see how this affects the predicted activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Organic Nitrates

Descriptor ClassExample DescriptorsRelevance to Activity
ElectronicPartial atomic charges, Dipole momentInfluence on receptor binding and reactivity.
Steric/TopologicalMolecular weight, Molecular volume, Shape indicesRelates to the fit of the molecule in a binding site.
HydrophobicityLogP (octanol-water partition coefficient)Affects membrane permeability and transport.

Virtual Screening and Ligand-Based Design Principles

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.commdpi.com

If the biological target of this compound or related nitric oxide donors is known, structure-based virtual screening (e.g., molecular docking) could be used to identify other potential lead compounds. In this approach, the 3D structure of the target protein is used to dock a library of compounds, and their binding affinity is scored.

Alternatively, if a set of active molecules with similar structures is known, ligand-based virtual screening methods can be employed. These methods use the information from the known active compounds to identify new molecules with similar properties, without requiring the 3D structure of the target. This can involve searching for molecules with similar pharmacophores (the 3D arrangement of essential features for biological activity).

For the design of novel nitric oxide donors, these principles would guide the modification of the this compound scaffold to improve properties such as potency, selectivity, and pharmacokinetic profile.

Mechanistic Insights into Biochemical and Cellular Interactions in Vitro/ex Vivo Focus

Enzymatic Bioactivation and Nitric Oxide Release Pathways

The conversion of 4-(nitrooxy)butyl butanoate into its active components, including nitric oxide (NO), is a multi-step process primarily driven by enzymatic action. The initial and critical step is the hydrolysis of the ester bond, followed by the enzymatic denitration of the resulting nitrooxy-containing metabolite.

The bioactivation of this compound and structurally related nitric oxide (NO) donor derivatives commences with a rapid and widespread hydrolysis of the carboxyl ester bond. nih.gov This reaction is catalyzed by ubiquitous carboxylesterases found in various biological compartments, including blood plasma and liver subcellular fractions. nih.gov The hydrolysis reaction, known as saponification when base-catalyzed, involves the cleavage of the ester linkage. masterorganicchemistry.comlibretexts.orglumenlearning.com In this process, the ester is split into its constituent carboxylic acid and alcohol. libretexts.orgquora.com

For this compound, this enzymatic hydrolysis yields butanoic acid (butyrate) and 4-(nitrooxy)butanol (NOBA). nih.gov This initial metabolic step is crucial; if carboxyl ester hydrolysis is blocked, for instance by an esterase inhibitor, the subsequent metabolism at the nitrate (B79036) moiety does not proceed. nih.gov This highlights the esterase-catalyzed cleavage as the prerequisite for the release of the NO-donating portion of the molecule.

Table 1: Products of Carboxyl Ester Hydrolysis of this compound This table is interactive. Click on the headers to sort.

Initial Compound Enzyme Family Product 1 Product 2

Following the initial hydrolysis, the resulting metabolite, 4-(nitrooxy)butanol (NOBA), undergoes further metabolism to release nitric oxide. nih.gov A primary pathway for this denitration process involves the Glutathione (B108866) S-transferase (GST) superfamily of enzymes. nih.govnih.gov GSTs are phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of substrates. nih.gov

In vitro studies using rat liver subcellular fractions have demonstrated that the metabolism of NOBA's nitrate moiety occurs predominantly in the liver cytosol and is mediated by GST. nih.gov This GST-mediated denitration is a recognized mechanism for the bioactivation of organic nitrates, such as glyceryl trinitrate (GTN). nih.govnih.gov The process limits the interaction of these organic nitrates with other intracellular compartments, thereby influencing their availability for bioactivation in the systemic circulation and other tissues. nih.gov Different GST isoforms can metabolize organic nitrates at varying rates. nih.gov

The enzymatic activity of Glutathione S-Transferases in the denitration process is dependent on the presence of a thiol-containing co-factor, specifically glutathione (GSH). nih.gov The mechanism of the GST-catalyzed reaction involves a nucleophilic attack by the sulfhydryl group (-SH) of GST-bound glutathione on an electrophilic center of the substrate. nih.gov In the case of organic nitrates, this attack targets the nitro group. nih.gov This reaction is thought to produce an unstable S-nitroglutathione (GSNO2) intermediate, which then reacts non-enzymatically with another GSH molecule to release nitrite (B80452) (NO2-). nih.gov The released nitrite can then be subsequently reduced to form nitric oxide (NO). nih.gov The activation of the sulfhydryl group of the bound GSH is a critical step, often facilitated by a tyrosine or serine residue in the active site of the GST enzyme. nih.gov

Modulation of Cellular Signaling Pathways

The metabolites of this compound, namely butyrate (B1204436) and nitric oxide, are known to modulate various cellular signaling pathways. These interactions can influence inflammatory responses and the cellular redox environment.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. While COX-1 is constitutively expressed in most tissues for homeostatic functions, COX-2 is an inducible enzyme, often overexpressed at sites of inflammation and in various cancer tissues. nih.govnih.gov

The butyrate moiety of this compound is of particular interest. Butyrate has been shown to inhibit cell growth and induce apoptosis in colorectal cancer cells. nih.gov Furthermore, some studies have investigated the combined effects of butyrate and non-steroidal anti-inflammatory drugs (NSAIDs), which are known COX inhibitors. nih.gov These studies suggest that NSAIDs can sensitize cancer cells to the effects of butyrate by down-regulating COX-2 expression. nih.gov Additionally, some NO-donating compounds are derivatives of NSAIDs like flurbiprofen (B1673479), a potent COX-1 selective inhibitor. nih.govnih.gov This dual functionality—providing both a COX inhibitor and an NO donor—is a strategy employed in the development of certain therapeutic agents.

Table 2: General Characteristics of COX Isoforms This table is interactive. Click on the headers to sort.

Isoform Expression Primary Function Relevance to Inflammation
COX-1 Constitutive (most tissues) Homeostasis, gastric protection, platelet aggregation Baseline physiological processes

| COX-2 | Inducible | Pro-inflammatory signaling, pain, fever | Upregulated during inflammation |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov ROS can damage macromolecules, including lipids, leading to a process called lipid peroxidation. nih.gov Lipid peroxidation is a chain reaction where ROS attacks polyunsaturated fatty acids in cell membranes, generating lipid radicals and propagating damage. nih.gov

The nitric oxide released from this compound can influence the cellular redox environment. NO is itself a reactive nitrogen species (RNS) and can interact with ROS, potentially mitigating or exacerbating oxidative stress depending on the context. For instance, studies on other nitro-derivatives have assessed their impact on ROS production in activated platelets. nih.gov The assessment of oxidative stress biomarkers, such as the products of lipid peroxidation, is a key method for understanding the cellular effects of NO-donating compounds. nih.gov

Influence on Inflammatory Mediator Production (e.g., Cytokines)

The butyrate moiety of this compound is a well-documented modulator of inflammatory responses, particularly through its action as a histone deacetylase (HDAC) inhibitor. nih.gov Butyrate has demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. nih.gov For instance, studies on neutrophils have shown that butyrate can decrease the output of pro-inflammatory cytokines when the cells are stimulated. nih.gov This effect is largely attributed to its HDAC inhibition activity, which can alter gene expression to suppress the inflammatory cascade. nih.gov By inhibiting pro-inflammatory cells like M1 macrophages and neutrophils, while activating anti-inflammatory cells such as M2 macrophages, butyrate plays a crucial role in tempering hyperinflammatory states. nih.gov

Table 1: Effect of Butyrate on Cytokine Production

Cell TypeEffectImplicated Mechanism
NeutrophilsReduction of pro-inflammatory cytokines. nih.govHistone Deacetylase (HDAC) inhibition. nih.gov
M1 MacrophagesInhibition of activity and cytokine release. nih.govHDAC Inhibition. nih.gov

Induction of Cellular Apoptosis (e.g., Neutrophil Apoptosis)

A key aspect of resolving inflammation is the programmed cell death, or apoptosis, of inflammatory cells like neutrophils. A prolonged neutrophil lifespan can contribute to persistent inflammation and tissue damage. The butyrate component of this compound has been shown to directly induce apoptosis in neutrophils, regardless of whether they are in a resting or activated state. nih.gov

Research indicates that this pro-apoptotic effect is linked to butyrate's capacity as an HDAC inhibitor. nih.gov This mechanism appears to function independently of G-protein coupled receptors like GPR-41 and GPR-43. nih.gov The induction of apoptosis by butyrate involves caspase activation and is associated with the downregulation of anti-apoptotic proteins, thereby promoting the resolution of inflammation. nih.gov

Table 2: Influence of Butyrate on Neutrophil Apoptosis

ConditionEffect on NeutrophilsProposed Mechanism
Non-activated (Resting)Induction of apoptosis. nih.govHDAC inhibition, caspase activation. nih.gov
Activated (e.g., by LPS)Induction of apoptosis. nih.govHDAC inhibition, caspase activation. nih.gov

Enzyme Inhibition (e.g., Histone Deacetylase)

The primary enzyme inhibition activity associated with this compound is derived from its butyrate moiety, which is a well-established inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, butyrate maintains a more open chromatin structure, altering the transcription of a variety of genes, including those involved in inflammation and apoptosis. nih.govnih.gov This mechanism is central to the anti-inflammatory and pro-apoptotic effects observed in neutrophils and other immune cells. nih.govnih.gov

Additionally, the metabolism of the nitric oxide-donating portion of the molecule involves other enzyme systems. Specifically, the denitration of the organic nitrate to release NO is mediated predominantly by glutathione S-transferase (GST) in the liver cytosol. nih.gov

Ex Vivo Pharmacodynamic Assessments

Vasorelaxing Activities on Isolated Vascular Tissues (e.g., Rat Aortic Strips, Digital Arteries)

The nitric oxide-donating feature of this compound confers significant vasorelaxing properties. Ex vivo studies using isolated vascular tissues have confirmed this activity. In preparations of digital arteries from fallow deer, nitro-butoxyl esters, which share the same NO-donating moiety, demonstrated potent vasorelaxant effects. cam.ac.uk These compounds were effective at antagonizing smooth muscle contractions induced by the vasoconstrictor 5-hydroxytryptamine (serotonin). cam.ac.uk The mechanism underlying this relaxation is attributed to the release of nitric oxide or its related products, which are well-known activators of soluble guanylate cyclase in vascular smooth muscle, leading to a cascade that results in vasodilation. cam.ac.uk

Table 3: Vasorelaxing Activity on Isolated Digital Arteries

Tissue PreparationVasoactive AgentObserved Effect
Fallow Deer Digital Artery Segments5-Hydroxytryptamine (5-HT)Contraction
Fallow Deer Digital Artery Segments (pre-contracted with 5-HT)Nitro-butoxyl EstersRelaxation/Antagonism of contraction. cam.ac.uk

Smooth Muscle Contractility Studies

Beyond vascular tissues, the components of this compound can influence the contractility of other types of smooth muscle. The nitric oxide released from the nitrooxybutyl group is a general smooth muscle relaxant. As demonstrated in vascular contractility studies, NO-donating compounds effectively antagonize contractions induced by agents like serotonin. cam.ac.uk

Analytical Methodologies and Assay Development in Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques are the cornerstone for measuring the concentration of 4-(nitrooxy)butyl butanoate in complex biological samples such as blood plasma or tissue homogenates. These methods are vital for understanding the compound's pharmacokinetic profile.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection is the most common and suitable approach for the quantification of this compound. The method would separate the compound from endogenous matrix components based on its polarity.

Method development would involve optimizing several key parameters. A C18 column is typically effective for retaining and separating moderately nonpolar compounds like this ester. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. UV detection is appropriate due to the presence of the nitrooxy functional group, which typically absorbs light in the low UV range (around 210-220 nm). who.intresearchgate.net

Validation of the HPLC method must be performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. europa.euduyaonet.comfda.gov This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

Linearity: A calibration curve would be generated by analyzing a series of standards of known concentrations. The method should demonstrate a linear relationship between concentration and detector response, with a correlation coefficient (r²) of ≥0.99. who.int

Accuracy & Precision: Accuracy is determined by how close the measured values are to the true value, while precision measures the repeatability of the results. For bioanalytical methods, the accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (a measure of precision) should not exceed 15%.

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as metabolites or endogenous matrix components.

The table below outlines a typical set of parameters for an HPLC method suitable for analyzing this compound.

Table 1: Representative HPLC Method Parameters for this compound Quantification

Parameter Condition
Chromatographic Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (UV)
Column Temperature 30°C

| Injection Volume | 10 µL |

To accurately measure this compound in biological samples, the analyte must first be isolated from interfering substances like proteins and salts. nih.govmdpi.com

Protein Precipitation (PPT): This is a rapid and straightforward method for plasma or serum samples. It involves adding a cold organic solvent, typically acetonitrile, to the sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for HPLC analysis.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. A solvent in which this compound is highly soluble, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), would be chosen. After mixing and separation of the layers, the organic phase is evaporated and the residue is reconstituted in the mobile phase.

Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and can be used to concentrate the analyte. A cartridge containing a specific sorbent (e.g., C18) is used to retain the analyte from the sample, while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

The choice of technique depends on the required sensitivity, sample volume, and the complexity of the biological matrix.

Spectroscopic Methods for Detection and Purity Analysis

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of a synthesized batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide definitive structural information.

In the ¹H NMR spectrum, one would expect to see characteristic signals for the protons of the butyl ester chain and the butanoate chain. For instance, the triplet corresponding to the terminal methyl group (CH₃) of the butanoate would appear at a low chemical shift (around 0.9 ppm), while the methylene (B1212753) group attached to the ester oxygen (-O-CH₂-) would be further downfield. chemicalbook.com The methylene group adjacent to the nitrooxy group (-CH₂-O-NO₂) would be the most deshielded of the alkyl protons.

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at a high chemical shift (around 173 ppm) and the carbon attached to the nitrooxy group also being significantly downfield compared to the other methylene carbons. nih.govdocbrown.info

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. rsc.org Under electron ionization (EI), organic nitrates often show a characteristic fragment ion for NO₂⁺ at m/z 46. researchgate.net The fragmentation of the ester would likely involve cleavage at the C-O bond, generating an acylium ion [CH₃(CH₂)₂CO]⁺. whitman.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum of this compound would be expected to show strong, characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1730-1750 cm⁻¹ and for the asymmetric and symmetric stretching vibrations of the nitrate (B79036) group (O-NO₂) at approximately 1625-1660 cm⁻¹ and 1275-1285 cm⁻¹, respectively. aps.orgresearchgate.netresearchgate.net

Development of Reference Standards and Calibration Procedures

The accurate quantification of any compound relies on the use of a highly pure and well-characterized reference standard. cambrex.comsimsonpharma.comintertek.com

The development of a reference standard for this compound involves synthesizing the compound and purifying it to the highest possible degree, typically >99.5%. The identity and purity of this standard must be rigorously confirmed using a combination of analytical techniques, including NMR, MS, and chromatographic methods (HPLC, GC). Its potency is often determined by a mass balance approach, accounting for water content (Karl Fischer titration), residual solvents (GC-Headspace), and non-volatile inorganic impurities. pharmtech.com

Once qualified, this primary reference standard is used to prepare precise calibration standards for analytical assays. synthinkchemicals.com A stock solution of the reference standard is prepared by accurately weighing the material and dissolving it in a suitable solvent. This stock is then serially diluted to create a set of calibration standards that cover the expected concentration range of the unknown samples. These calibrators are analyzed alongside the unknown samples, and the resulting calibration curve is used to calculate the exact concentration of this compound in the research samples. The stability of the reference standard under defined storage conditions must also be established to ensure its integrity over time. ich.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Ethyl acetate
Formic acid
Methyl tert-butyl ether (MTBE)

Structure Activity Relationship Sar and Analogue Design

Design Principles for 4-(Nitrooxy)butyl Butanoate Analogues

The design of analogues of this compound is guided by principles aimed at enhancing stability, controlling NO release profiles, and achieving targeted therapeutic outcomes. frontiersin.orgnih.gov These strategies involve systematic modifications to the core structure.

The this compound molecule can be conceptually divided into three parts: the terminal butanoate group, the butyl linker, and the nitrooxy moiety. The design of analogues often involves altering the linker and the terminal group.

The butyl linker is a critical component that separates the ester group from the NO-donating nitrooxy group. Modifications to this linker can significantly influence the molecule's physicochemical properties and its interaction with metabolic enzymes. Key modifications include:

Chain Length: Altering the length of the hydrocarbon chain (e.g., from butyl to propyl or pentyl) can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, and metabolic stability.

Introduction of Heteroatoms: Incorporating heteroatoms like oxygen or nitrogen into the linker can change its polarity and hydrogen bonding capacity, potentially altering its solubility and enzymatic recognition. acs.org

Backbone Rigidity: Introducing cyclic structures or double bonds within the linker can impose conformational constraints, which may affect how the molecule fits into an enzyme's active site.

Variations of the terminal moiety, the butanoate group, are also a key strategy. Replacing the butanoyl group with other acyl groups can modulate the rate of enzymatic hydrolysis, which is often the initial step in NO release. For instance, a bulkier or more electronically-withdrawing acyl group could alter the susceptibility of the ester bond to cleavage by carboxylesterases.

A highly effective strategy in analogue design is to create hybrid molecules where the 4-(nitrooxy)butyl moiety is attached to an established drug. nih.gov This approach aims to combine the therapeutic effects of the parent drug with the beneficial actions of NO, such as vasodilation and cytoprotection.

The most prominent examples are the nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). nih.gov Standard NSAIDs function by inhibiting cyclooxygenase (COX) enzymes but can cause gastrointestinal side effects. nih.gov By esterifying an NSAID with the 4-(nitrooxy)butanol linker, a new hybrid molecule is formed that retains the anti-inflammatory properties of the parent NSAID while the released NO helps to mitigate gastric mucosal injury. nih.govahajournals.org

Below is a table of representative NO-NSAID analogues synthesized using a nitroxybutyl linker.

Parent NSAIDResulting Nitroxybutyl Ester Analogue
IbuprofenIbuprofen nitroxybutyl ester
AspirinAspirin nitroxybutyl ester
NaproxenNaproxen nitroxybutyl ester
IndomethacinIndomethacin nitroxybutyl ester
Data sourced from Rainsford et al. (2021) nih.gov

This principle has also been extended to natural products. For example, the 4-(nitrooxy)butyl ester of ferulic acid, a natural phenolic compound, has been synthesized and studied. nih.gov This hybridization seeks to leverage the intrinsic biological activities of the natural product scaffold and augment them with the pharmacological effects of NO.

Comparative Biochemical and Mechanistic Studies of Analogues

To understand the consequences of structural modifications, analogues of this compound are subjected to comparative biochemical and mechanistic studies. These investigations are crucial for establishing a clear SAR.

The therapeutic efficacy of NO donors is heavily dependent on the rate, duration, and amount of NO they release. nih.gov Analogues are designed to achieve specific release profiles, from rapid, high-concentration bursts to slow, sustained release over extended periods. nih.govmdpi.com

The release of NO from this compound analogues is a multi-step process. First, the ester bond is hydrolyzed by carboxylesterases to release the parent acid (e.g., an NSAID) and 4-(nitrooxy)butanol. nih.gov This intermediate is then further metabolized, leading to the release of NO. Therefore, the kinetics of NO release are influenced by:

Rate of Ester Hydrolysis: The structure of the acyl group and the linker determines the compound's affinity for and turnover by esterases.

Metabolism of the Nitrooxy Moiety: The subsequent enzymatic or non-enzymatic breakdown of the nitrooxy group dictates the final step of NO liberation.

The following table conceptually outlines how structural changes could modulate NO release kinetics.

Structural ModificationHypothesized Effect on Ester HydrolysisPredicted NO Release Profile
Increased steric hindrance near the esterSlower hydrolysisDelayed and prolonged release
More electron-withdrawing acyl groupFaster hydrolysisMore rapid onset of release
Longer, more lipophilic linkerAltered enzyme pocket fit and solubilityPotentially slower or faster release, depending on the specific enzyme
Parent drug is a poor esterase substrateVery slow hydrolysisSlow, low-level sustained release

Studies on various N-diazeniumdiolate (NONOate) derivatives have shown that compounds with shorter half-lives can achieve antimicrobial effects at lower concentrations, highlighting the importance of release kinetics for biological activity. mdpi.com A similar principle applies to nitrooxybutyl esters, where the rate of bioactivation is a key determinant of efficacy.

The metabolism of this compound and its analogues is primarily mediated by esterases and glutathione (B108866) S-transferases (GSTs). nih.gov In vitro studies using rat liver subcellular fractions have shown that these compounds undergo rapid hydrolysis by carboxylesterases. The resulting nitrooxybutanol is then a substrate for denitration, a reaction catalyzed predominantly by GSTs in the liver cytosol. nih.gov

Structural modifications to the parent molecule can lead to altered enzymatic interaction profiles. For example, changing the drug scaffold attached to the nitrooxybutyl linker can change the molecule's affinity for specific GST isoforms. This can influence the rate of denitration and, consequently, the bioavailability of the NO-donating intermediate in systemic circulation versus extrahepatic tissues. nih.gov Some compounds may also interact with other enzymes, such as myeloperoxidase, which can be inhibited by certain nitroxide derivatives. frontiersin.org

Rational Design of Hybrid Molecules

The rational design of hybrid molecules based on the this compound structure is a sophisticated approach to drug development. nih.govnih.gov This strategy involves the covalent integration of two or more distinct pharmacophores—the NO-donating moiety and another bioactive agent—into a single chemical entity. acs.org The goal is to create multifunctional drugs with improved efficacy, a better safety profile, or a synergistic mechanism of action. acs.org

The design process for these hybrids requires careful consideration of several factors:

Choice of Bioactive Scaffold: The parent molecule is selected based on a well-defined therapeutic target (e.g., inflammation for NSAIDs). nih.gov

Selection of the NO-Donating Moiety: The nitrooxy group is a common choice due to its ability to release NO following metabolic activation.

The Linker: The linker must be designed to ensure that both parts of the hybrid molecule can exert their effects. It should be stable enough to deliver the molecule to its target but also cleavable by endogenous enzymes to release the active components. The butyl chain in this compound serves this purpose effectively. nih.gov

The ultimate aim is to create a prodrug that, upon administration, releases two active agents—the parent drug and nitric oxide—at the desired site of action, leading to a combined and potentially synergistic therapeutic benefit. nih.gov

Systematic SAR Studies on the Nitrooxybutyl Ester Functionality

The structure-activity relationship (SAR) of compounds featuring the 4-(nitrooxy)butyl ester moiety is fundamentally linked to their role as nitric oxide (NO) donors. The core mechanism involves the enzymatic release of NO, which then exerts its biological effects, such as vasodilation. The design of analogues and the interpretation of their activities are centered on how structural modifications influence the metabolic pathway leading to NO release.

Systematic studies on the nitrooxybutyl ester functionality reveal that these molecules are primarily prodrugs. The key metabolic event is the hydrolysis of the ester bond, which releases the parent carboxylic acid and, crucially, 4-(nitrooxy)butyl alcohol (NOBA). This initial step is critical as the intact ester itself is not the primary source of NO. nih.gov

Research on various nitrooxybutyl esters, including derivatives of flurbiprofen (B1673479) and ferulic acid, has shown that they undergo rapid and widespread carboxyl ester hydrolysis in biological media such as rat blood plasma and liver fractions. nih.gov This hydrolysis is a prerequisite for the subsequent bioactivation of the nitrate (B79036) moiety. Once NOBA is liberated, it is further metabolized, primarily in the liver cytosol by glutathione S-transferase (GST), to release inorganic nitrogen oxides, including NO. nih.gov If the initial ester hydrolysis is blocked by an esterase inhibitor, the subsequent release of NO from the nitrate group does not occur, underscoring the importance of the ester cleavage. nih.gov

The design of analogues of this compound, therefore, involves a careful consideration of the ester portion of the molecule. The nature of the alkyl chain of the butanoate can influence several factors:

Rate of Hydrolysis: The length and branching of the alkyl chain of the ester can affect the rate at which it is cleaved by esterases. This, in turn, modulates the rate of NOBA formation and subsequent NO release. Studies on other ester prodrugs have shown that the rate of enzymatic hydrolysis is sensitive to the steric and electronic properties of the ester group.

Pharmacokinetics of the Parent Acid: Upon hydrolysis, the corresponding carboxylic acid (in this case, butyric acid) is released. While butyric acid itself has biological activities, in the context of NO-donor design, the focus remains on the NO-releasing moiety.

Compound ClassKey Metabolic StepConsequence of MetabolismResearch Finding
Nitrooxybutyl EstersCarboxyl ester hydrolysisRelease of 4-(nitrooxy)butyl alcohol (NOBA) and the parent carboxylic acid.This step is essential for the subsequent release of nitric oxide. nih.gov
4-(Nitrooxy)butyl Alcohol (NOBA)Denitration by Glutathione S-transferase (GST)Release of inorganic nitrogen oxides (NOx).This occurs predominantly in the liver cytosol. nih.gov

In essence, the SAR for the nitrooxybutyl ester functionality is less about the direct interaction of the intact molecule with a receptor and more about its efficiency as a prodrug for delivering NOBA. The "activity" of an analogue is therefore a composite of its stability, its susceptibility to esterase-mediated hydrolysis, and the subsequent metabolic fate of the liberated NOBA.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 4-(Nitrooxy)butyl butanoate with high purity, and how can side reactions be minimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via esterification of butanoic acid with 4-nitrooxybutanol under acidic catalysis (e.g., sulfuric acid). Alternatively, transesterification using a nitrooxy-containing precursor and a butanoate ester may reduce side products.
  • Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates. Use column chromatography or recrystallization (e.g., hexane/ethyl acetate) for purification.
  • Minimizing Side Reactions : Maintain anhydrous conditions to prevent hydrolysis of the nitrooxy group. Control reaction temperature (e.g., 50–70°C) to avoid thermal decomposition .

Q. Q2: What analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • Spectroscopic Methods :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkages (e.g., carbonyl signal at ~170 ppm) and nitrooxy group placement (δ 4.5–5.0 ppm for -O-NO2_2 protons).
    • FTIR : Validate ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and nitrooxy (asymmetric NO2_2 stretch at ~1530–1560 cm1^{-1}).
    • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]+^+) matches the theoretical mass (C8_8H13_{13}NO5_5, 203.08 g/mol).
  • Cross-Validation : Compare spectral data with NIST reference libraries or synthesized analogs to resolve ambiguities .

Intermediate Research: Stability and Reactivity

Q. Q3: How does this compound degrade under varying pH and temperature conditions, and what decomposition products form?

Methodological Answer:

  • Experimental Design :
    • pH Studies : Incubate the compound in buffered solutions (pH 3, 7, 10) at 25°C and 40°C. Analyze aliquots via HPLC or LC-MS at timed intervals.
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Key Findings :
    • Acidic conditions may hydrolyze the ester bond, releasing butanoic acid and 4-nitrooxybutanol.
    • Alkaline conditions could cleave the nitrooxy group, forming nitrate ions and butyl butanoate derivatives .

Q. Q4: What strategies mitigate unintended reactivity of the nitrooxy group during functional group transformations?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the nitrooxy group using silylating agents (e.g., TMSCl) before introducing other functionalities.
  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to prevent nucleophilic attack on the nitrooxy moiety.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of interfering groups without reducing the nitrooxy .

Advanced Research: Mechanistic and Computational Studies

Q. Q5: How can computational modeling predict the bioactivity or environmental fate of this compound?

Methodological Answer:

  • In Silico Tools :
    • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in nitration pathways).
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential surfaces and reactive sites.
    • Environmental Persistence : Apply EPI Suite to estimate biodegradation half-life and ecotoxicity profiles.
  • Validation : Correlate computational predictions with experimental assays (e.g., enzyme inhibition studies or soil microcosm tests) .

Q. Q6: How should researchers resolve contradictions in experimental data, such as conflicting spectroscopic assignments or kinetic results?

Methodological Answer:

  • Data Triangulation : Combine multiple techniques (e.g., 2D-NMR for stereochemistry, X-ray crystallography for absolute configuration).
  • Kinetic Modeling : Use software like COPASI to fit competing kinetic models (e.g., pseudo-first-order vs. Michaelis-Menten) to time-resolved data.
  • Peer Validation : Share raw datasets via repositories like Zenodo for independent verification .

Specialized Applications: Material Science and Pharmacology

Q. Q7: What methodologies assess the potential of this compound as a nitric oxide (NO) donor in biomedical research?

Methodological Answer:

  • NO Release Assays :
    • Chemiluminescence Detection : Measure NO release in real-time using a nitric oxide analyzer (NOA™ 280i).
    • Griess Test : Quantify nitrite/nitrate levels after incubation with biological matrices (e.g., plasma).
  • Biological Testing : Evaluate vasodilation effects in ex vivo aortic ring models or anti-inflammatory activity in macrophage cell lines .

Q. Q8: How can the compound’s compatibility with polymer matrices be evaluated for controlled-release formulations?

Methodological Answer:

  • Blending Studies : Use solvent casting or melt extrusion to incorporate the compound into polymers (e.g., PLGA, chitosan).
  • Release Kinetics : Conduct in vitro dissolution tests (USP Apparatus II) with UV-Vis monitoring at λ~270 nm (nitrooxy absorbance).
  • Material Characterization : Perform DSC for glass transition analysis and SEM for surface morphology evaluation .

Safety and Regulatory Compliance

Q. Q9: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Storage : Store in amber glass vials at 2–8°C to prevent photodegradation and thermal instability.
  • Emergency Procedures : In case of spillage, neutralize with alkaline bicarbonate solution before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.